3-Cyclopropyl-4-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-4-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-4-8-9-7(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIQMHKWAAELJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of 3-Cyclopropyl-4-methyl-1H-pyrazole
The following is an in-depth technical guide for the spectroscopic characterization of 3-Cyclopropyl-4-methyl-1H-pyrazole . This guide is structured to assist analytical chemists and medicinal chemists in the rigorous identification and quality control of this specific scaffold.
Executive Summary & Structural Context
Compound: 3-Cyclopropyl-4-methyl-1H-pyrazole
Formula:
Structural Dynamics: The Tautomerism Challenge
Researchers must recognize that 3-Cyclopropyl-4-methyl-1H-pyrazole exists in a tautomeric equilibrium. In solution, the proton on the nitrogen rapidly migrates between N1 and N2.
-
Tautomer A: 3-Cyclopropyl-4-methyl-1H-pyrazole[1]
-
Tautomer B: 5-Cyclopropyl-4-methyl-1H-pyrazole
Implication for Spectroscopy:
-
CDCl₃ (Room Temp): Rapid exchange often results in averaged NMR signals or broadened peaks.
-
DMSO-d₆ (or Low Temp): Strong hydrogen bonding with the solvent can slow the exchange, potentially resolving distinct tautomers or sharpening the signals of the dominant species.
Synthesis & Impurity Profile (Context for Analysis)
Understanding the synthetic origin is vital for interpreting "ghost peaks" in spectra. This compound is typically synthesized via the condensation of hydrazine with a 1,3-electrophile.
Figure 1: Synthetic pathway highlighting the origin of potential impurities (unreacted hydrazine, solvent traps).
Spectroscopic Data Specifications
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-d₆ is recommended over CDCl₃ to minimize exchange broadening of the NH and C3/C5 protons.
H NMR (400 MHz, DMSO-d₆) Data Table
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH | 12.20 - 12.60 | Broad Singlet | 1H | - | Exchangeable acidic proton.[2] Shift varies with concentration/temp. |
| H-5 | 7.25 - 7.35 | Singlet | 1H | - | Aromatic pyrazole proton. Deshielded by adjacent N. |
| CH₃ (C-4) | 1.95 - 2.05 | Singlet | 3H | - | Methyl group attached to aromatic ring. |
| Cp-CH | 1.75 - 1.88 | Multiplet | 1H | Cyclopropyl methine. Shielded by ring current. | |
| Cp-CH₂ | 0.80 - 0.95 | Multiplet | 2H | - | Cyclopropyl methylene (cis/trans overlap). |
| Cp-CH₂ | 0.65 - 0.75 | Multiplet | 2H | - | Cyclopropyl methylene (cis/trans overlap). |
Key Diagnostic Feature: The absence of a coupling partner for the H-5 proton (appearing as a sharp singlet) confirms substitution at the C-4 position. If the methyl were at C-5, the C-4 proton would appear as a doublet or singlet further upfield (~6.0 ppm).
C NMR (100 MHz, DMSO-d₆) Data Table
| Carbon Type | Chemical Shift ( | Assignment Notes |
| C-3 (Quaternary) | 145.0 - 148.0 | Ipso-carbon attached to cyclopropyl. Broadened by tautomerism. |
| C-5 (Methine) | 128.0 - 130.0 | Aromatic CH. |
| C-4 (Quaternary) | 110.0 - 112.0 | Substituted carbon. Shielded relative to C3/C5. |
| Cp-CH | 6.5 - 8.5 | Cyclopropyl methine. |
| Cp-CH₂ | 7.0 - 9.0 | Cyclopropyl methylenes (often overlapping). |
| CH₃ | 9.5 - 10.5 | Methyl group at C4. |
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Molecular Ion
: 123.17 Da (Calculated: 123.09) -
Fragmentation Pattern (MS/MS):
-
123
95: Loss of (28 Da), characteristic of pyrazoles/diazoles. -
123
82: Loss of cyclopropyl radical/ring opening (41 Da).
-
123
Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on neat solid.
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3100 - 3250 | N-H Stretch | Broad band; indicates free NH (secondary amine). |
| 3000 - 3080 | C-H Stretch (Cyclopropyl) | CRITICAL: Distinctive "shoulder" peaks above 3000 cm⁻¹, differentiating from alkyl chains. |
| 2850 - 2950 | C-H Stretch (Methyl) | Standard alkyl stretching. |
| 1580 - 1600 | C=N / C=C Ring Stretch | Aromatic pyrazole breathing modes. |
Experimental Protocols
Sample Preparation for NMR
To ensure reproducibility and minimize tautomeric broadening:
-
Mass: Weigh 5.0 – 8.0 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: Avoid CDCl₃ if precise integration of the NH or C3/C5 signals is required.
-
Vessel: Use a clean, dry 5mm NMR tube.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to seconds to ensure accurate integration of the aromatic protons.
Structural Confirmation Workflow
Use the following logic flow to validate the identity of the synthesized batch.
Figure 2: Step-by-step logic gate for structural validation.
References
-
Elguero, J., et al. (2013). "Tautomerism of Pyrazoles: NMR and Theoretical Studies." Advances in Heterocyclic Chemistry.
-
NIST Chemistry WebBook. "1H-Pyrazole Spectra and Data." National Institute of Standards and Technology.[3]
-
PubChem Compound Summary. "3-Cyclopropyl-4-methyl-1H-pyrazole (Analogous Data)." National Center for Biotechnology Information.
-
Claramunt, R. M., et al. (2006). "The structure of pyrazoles in the solid state: A CPMAS NMR study." Canadian Journal of Chemistry.
Sources
Introduction: The Pyrazole Scaffold and the Imperative for Predictive Science
An In-Depth Technical Guide: In Silico Prediction of 3-Cyclopropyl-4-methyl-1H-pyrazole Bioactivity
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The specific scaffold, 3-Cyclopropyl-4-methyl-1H-pyrazole, presents a unique combination of rigidity and three-dimensional complexity, making it a compelling starting point for novel therapeutic design. However, traditional drug discovery pathways involving exhaustive synthesis and screening are both time-consuming and resource-intensive.[4]
This guide serves as a comprehensive technical manual for researchers, computational chemists, and drug development professionals on leveraging in silico methodologies to predict the bioactivity of 3-Cyclopropyl-4-methyl-1H-pyrazole and its derivatives. By harnessing the power of computational models, we can rationally prioritize synthetic efforts, accelerate the discovery timeline, and increase the probability of identifying potent and selective drug candidates. We will move beyond a simple recitation of methods to explore the strategic rationale behind each computational choice, ensuring a robust and self-validating predictive workflow.
Strategic Overview: A Unified Workflow for Bioactivity Prediction
The prediction of bioactivity is not a single event but a multi-stage process that integrates data collection, model generation, and rigorous validation. Each step builds upon the last, forming a logical cascade that refines our understanding of the molecule's potential biological function. The choice of which path to follow—ligand-based or structure-based—depends entirely on the available data, a crucial decision point we will explore in detail.
Caption: High-level overview of the in silico bioactivity prediction workflow.
PART 1: Data Acquisition and Curation - The Bedrock of Predictive Modeling
The axiom 'garbage in, garbage out' is acutely true in computational chemistry. The predictive power of any in silico model is fundamentally limited by the quality and relevance of the input data. This initial phase is the most critical for ensuring the trustworthiness of the entire project.
Ligand and Bioactivity Data Collection
Our first task is to collate a dataset of pyrazole derivatives and their associated biological activities. This data will form the basis of our ligand-based models. The choice of database is critical for obtaining high-quality, curated information.
Table 1: Key Public Databases for Chemical and Bioactivity Data
| Database | Description | URL |
|---|---|---|
| PubChem | A massive public repository containing information on chemical substances and their biological activities, maintained by the U.S. National Institutes of Health (NIH).[5][6][7] | [Link] |
| ChEMBL | A manually curated database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute (EBI).[5] | [Link] |
| ZINC | A free database of commercially-available compounds for virtual screening, containing over 230 million purchasable compounds in ready-to-dock formats.[8] | [Link] |
| DrugBank | A comprehensive resource that combines detailed drug data with comprehensive drug target information.[5] | [Link] |
Protocol: Curating a QSAR-Ready Dataset
-
Define Search Query: Begin by searching databases like ChEMBL or PubChem for compounds containing the pyrazole core and reported activity against a specific target class (e.g., kinases, GPCRs).
-
Standardize Activity Data: Biological activities are often reported in different units (IC50, EC50, Ki, etc.). Convert all activity data to a consistent logarithmic scale (e.g., pIC50 = -log10(IC50)) to ensure a normal distribution, which is preferable for most modeling algorithms.
-
Chemical Structure Curation:
-
Standardize Structures: Use cheminformatics toolkits like RDKit or Open Babel to neutralize charges, remove salts and solvents, and handle tautomeric forms consistently.[9][10]
-
Rationale: Inconsistent chemical representations are a major source of error. A model cannot learn the structure-activity relationship if the same molecule is represented in multiple ways.
-
-
Remove Duplicates: Identify and remove duplicate chemical structures to prevent model bias.
Target Identification and Structure Preparation
For structure-based methods, a high-resolution 3D structure of the biological target is required.
Protocol: Target Preparation for Molecular Docking
-
Retrieve Target Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[5] Prioritize structures that are co-crystallized with a ligand similar to the pyrazole scaffold, as these often represent a more biologically relevant conformation.
-
Prepare the Protein:
-
Remove all non-essential components, such as water molecules, co-solvents, and ions, unless they are known to be critical for ligand binding.
-
Add hydrogen atoms, as they are typically absent in crystallographic files but are essential for calculating interactions.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).
-
Rationale: This "cleaning" process ensures that the calculated interactions are based on a chemically accurate representation of the protein's binding site.[11] Tools like AutoDock Tools or the Protein Preparation Wizard in Schrödinger Suite are designed for this purpose.[12]
-
PART 2: Ligand-Based Bioactivity Prediction
When a reliable 3D structure of the target is unavailable, but a dataset of active and inactive compounds exists, ligand-based methods are the strategy of choice. These methods operate on the principle that structurally similar molecules are likely to have similar biological activities.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling creates a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[13][14][15] This allows for the prediction of activity for new, untested molecules.
Causality Behind Experimental Choices: The choice of molecular descriptors is paramount. 2D descriptors (e.g., molecular weight, logP, topological indices) are fast to calculate and useful for general models. 3D descriptors (e.g., molecular shape, electrostatic fields) can provide more detailed insights but require a defined 3D conformation for each molecule, which can introduce its own variability. We recommend starting with 2D descriptors and progressing to 3D if the model performance is insufficient.
Caption: Step-by-step workflow for generating a validated QSAR model.
Protocol: Building a Robust QSAR Model
-
Descriptor Calculation: Using software like PaDEL-Descriptor or RDKit, calculate a wide range of molecular descriptors for each compound in your curated dataset.[12]
-
Data Splitting: Divide the dataset into a training set (typically ~80%) and an external test set (~20%). The test set must be kept separate and used only for the final validation of the model.
-
Model Building: Using the training set, build a regression model. Multiple Linear Regression (MLR) is a simple starting point, but machine learning methods like Random Forest (RF) or Support Vector Machines (SVM) often yield more robust models by capturing non-linear relationships.[13][16]
-
Internal Validation: Perform k-fold cross-validation on the training set. This involves repeatedly splitting the training data into smaller subsets, training the model on some, and testing on the remainder. A high cross-validation Q² value indicates the model's internal consistency and predictive power.
-
External Validation: Use the final, trained model to predict the pIC50 values for the compounds in the held-out test set. The model's performance is judged by the coefficient of determination (R²) between the predicted and actual values.[17][18]
Table 2: Typical QSAR Model Validation Metrics
| Metric | Description | Acceptable Value |
|---|---|---|
| R² (Training Set) | Coefficient of determination for the training data. | > 0.6 |
| Q² (Cross-Validation) | Cross-validated R² from internal validation. | > 0.5 |
| R² (Test Set) | Predictive R² for the external test set. | > 0.5 |
PART 3: Structure-Based Bioactivity Prediction
When a high-quality 3D structure of the biological target is available, structure-based methods provide unparalleled insight into the specific molecular interactions driving bioactivity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex.[11][19] The "goodness" of this fit is estimated by a scoring function, which ranks different binding poses and can be used to estimate binding affinity.
Causality Behind Experimental Choices: The definition of the binding site (the "grid box") is the most influential parameter. If a co-crystallized ligand is present in the PDB structure, defining the box around it is the most reliable approach. If not, blind docking (using a grid that covers the entire protein surface) can be used initially, followed by more focused docking once a potential binding site is identified. Using a flexible ligand and a rigid receptor is the most common approach, balancing computational cost and accuracy.
Caption: Standard workflow for a molecular docking experiment.
Protocol: Performing a Molecular Docking Study
-
Ligand Preparation: Generate a low-energy 3D conformation of the 3-Cyclopropyl-4-methyl-1H-pyrazole derivative. Assign appropriate atom types and charges.
-
Grid Generation: Using the prepared receptor, define a grid box that encompasses the target binding site. This box defines the search space for the ligand.
-
Docking Simulation: Run the docking algorithm using software like AutoDock Vina or Glide.[12] The software will systematically explore different poses of the ligand within the grid box, evaluating each based on its scoring function.
-
Results Analysis:
-
Ranking by Score: Rank the docked compounds by their predicted binding energy (a more negative score typically indicates a better predicted affinity).
-
Pose Visualization: Visually inspect the top-ranked binding poses using a molecular visualizer like PyMOL or Chimera. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein's active site residues.
-
Rationale: A good docking score alone is insufficient. The predicted binding pose must be chemically sensible and align with any known structure-activity relationship (SAR) data for that target.[20][21]
-
Table 3: Example Molecular Docking Results Summary for a Kinase Target
| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Hinge Region) | Other Key Interactions |
|---|---|---|---|
| Lead-01 | -9.8 | Met793, Cys797 | Hydrophobic pocket (Leu718, Val726) |
| Lead-02 | -9.5 | Met793 | Pi-stacking with Phe856 |
| Reference | -9.2 | Met793, Leu795 | Salt bridge with Asp855 |
PART 4: Model Validation and the Path to Experiment
An in silico model is only as valuable as its predictive accuracy. Rigorous validation is not optional; it is the process that builds trust in the model's outputs.[17][22]
Self-Validating Systems:
-
QSAR: The use of a held-out external test set is the gold standard for validation.[18] The model's ability to accurately predict the activity of compounds it has never seen before is the truest measure of its utility.
-
Molecular Docking: A primary validation technique is to re-dock the native co-crystallized ligand back into its binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å, confirming that the docking protocol can reproduce a known binding mode.
Ultimately, the most critical validation is experimental. The goal of these computational methods is to generate testable hypotheses. High-ranking compounds from virtual screening or docking should be synthesized or acquired and tested in relevant in vitro biological assays.[23] A strong correlation between predicted and measured activity closes the loop and validates the entire in silico workflow.
Conclusion
The in silico prediction of bioactivity for novel scaffolds like 3-Cyclopropyl-4-methyl-1H-pyrazole represents a powerful strategy to de-risk and accelerate the drug discovery process. By thoughtfully applying a combination of ligand- and structure-based methods, built upon a foundation of high-quality data and subjected to rigorous validation, researchers can move from broad exploration to focused, hypothesis-driven design. This guide provides the strategic framework and technical protocols to navigate this complex but rewarding field, transforming computational data into actionable insights and, ultimately, novel therapeutic candidates.
References
-
An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features. (n.d.). BMC Bioinformatics. [Link]
-
The Computational Models of Drug-target Interaction Prediction. (n.d.). PubMed. [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]
-
Revealing Drug-Target Interactions with Computational Models and Algorithms. (2020). MDPI. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2022). Frontiers in Pharmacology. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (2024). GJBE Global Academia. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PubMed Central. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). ResearchGate. [Link]
-
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]
-
Public Chemical Databases. (2022). Chemistry LibreTexts. [Link]
-
Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (n.d.). Hilaris Publisher. [Link]
-
From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (2024). arXiv. [Link]
-
Drug-Target Interactions: Prediction Methods and Applications. (n.d.). PubMed. [Link]
-
Chemical databases/resources. (n.d.). Bioinformatics Web. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PubMed Central. [Link]
-
PubChem. (n.d.). Data.gov. [Link]
-
Machine Learning for Drug-Target Interaction Prediction. (2018). MDPI. [Link]
-
In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (2023). PubMed Central. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PubMed. [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. [Link]
-
Open Source Molecular Modeling. (2013). PubMed Central. [Link]
-
Open Source Molecular Modeling. (n.d.). GitHub. [Link]
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012). PubMed. [Link]
-
Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures. (2018). PubMed Central. [Link]
-
In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (2024). IJFMR. [Link]
-
List of useful databases. (n.d.). University of Cambridge Chemistry Library. [Link]
-
Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (2020). ResearchGate. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2024). ResearchGate. [Link]
-
In silico models for drug development: tackling the validation challenge. (2019). VPH Institute. [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed. [Link]
-
Directory of in silico Drug Design tools. (n.d.). Bioinformatics.org. [Link]
-
Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2020). PubMed. [Link]
-
Databases/Libraries. (n.d.). NIH Common Fund. [Link]
-
Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2016). National Institutes of Health. [Link]
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). PubMed Central. [Link]
-
Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]
-
Validating the In-Silico Model for Toxicity Studies. (2020). News-Medical.net. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2020). MDPI. [Link]
-
Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (2024). PubMed Central. [Link]
-
What is the best free software for QSAR and molecular docking? (2012). ResearchGate. [Link]
-
In Silico Technologies in Drug Target Identification and Validation. (2007). ResearchGate. [Link]
-
Prediction of kinase inhibitor response using activity profiling, in-vitro screening, and elastic net regression. (2016). arXiv.org. [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2011). ACS Chemical Biology. [Link]
-
Docking Tools. (n.d.). Tehran, Condensed Matter National Laboratory, IPM. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). OUCI. [Link]
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. ijpbs.com [ijpbs.com]
- 3. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. catalog.data.gov [catalog.data.gov]
- 7. List of useful databases | Chemistry Library [library.ch.cam.ac.uk]
- 8. Chemical databases/resources [crdd.osdd.net]
- 9. Open Source Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Open Source Molecular Modeling [opensourcemolecularmodeling.github.io]
- 11. ijpbs.com [ijpbs.com]
- 12. researchgate.net [researchgate.net]
- 13. Human verification [recaptcha.cloud]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. vph-institute.org [vph-institute.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
An In-depth Technical Guide to 3-Cyclopropyl-4-methyl-1H-pyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Among its many variations, the 3-cyclopropyl-4-methyl-1H-pyrazole core represents a particularly compelling structural motif. This guide provides a detailed examination of this scaffold, delving into its synthetic accessibility, the strategic importance of its substituents, its role in modulating key biological targets, and its embodiment in groundbreaking therapeutics. By synthesizing chemical principles with pharmacological insights, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel pyrazole-based agents.
The 3-Cyclopropyl-4-methyl-1H-pyrazole Core: A Strategic Overview
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[3] Its aromaticity and ability to participate in hydrogen bonding make it a versatile component in drug design.[4] The specific decoration of this core with a cyclopropyl group at the 3-position and a methyl group at the 4-position is not arbitrary; it is a deliberate design choice that imparts significant advantages in a drug discovery context.
-
The Cyclopropyl Moiety: This small, strained ring is a valuable tool for medicinal chemists. It can increase metabolic stability by protecting adjacent positions from oxidative metabolism. Furthermore, its unique electronic and conformational properties can enhance binding affinity to biological targets.[5]
-
The Methyl Group: The 4-methyl substituent serves to explore a specific region of the target's binding pocket, potentially increasing potency and selectivity.
This strategic combination of substituents has proven highly effective, most notably in the development of targeted therapies like Janus kinase (JAK) inhibitors.
Synthetic Strategies for Pyrazole Core Construction
The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. The most classical and widely adopted method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7]
Representative Synthetic Protocol: Knorr Pyrazole Synthesis
This protocol outlines a general, reliable method for constructing a substituted pyrazole ring, which is the foundational step for creating derivatives like the 3-cyclopropyl-4-methyl-1H-pyrazole core.
Objective: To synthesize a pyrazole ring via the condensation of a 1,3-dicarbonyl compound with hydrazine.
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, optional)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.0-1.1 eq) to the solution. If using a less reactive hydrazine, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting residue can be neutralized with a weak base (e.g., sodium bicarbonate solution) if an acidic catalyst was used.
-
Purification: The crude product is then purified. Recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel is commonly employed to yield the pure pyrazole derivative.
Causality and Experimental Insight: The Knorr synthesis is highly effective due to the nucleophilic nature of the hydrazine nitrogens and the electrophilic nature of the dicarbonyl carbons. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring. The choice of solvent and catalyst can be crucial for optimizing yield and reaction time, especially with less reactive substrates.
Diagram: General Scheme of Knorr Pyrazole Synthesis
Caption: Workflow for Knorr pyrazole synthesis.
Biological Targets and Therapeutic Applications
Derivatives of the pyrazole scaffold have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[8][9][10] However, the 3-cyclopropyl-4-methyl-1H-pyrazole core has found a particularly prominent role in the development of kinase inhibitors.
Case Study: Ruxolitinib - A JAK1/JAK2 Inhibitor
A prime example of a drug featuring this core is Ruxolitinib (Jakafi®). Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[11] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a fundamental role in mediating cellular responses to cytokines and growth factors involved in hematopoiesis and immune function.[12]
Mechanism of Action: Dysregulation of the JAK-STAT pathway is a key driver in myeloproliferative neoplasms like myelofibrosis and polycythemia vera.[13] Ruxolitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site on JAK1 and JAK2.[14][15] This action blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The interruption of this signaling cascade leads to:
-
Reduced production of inflammatory cytokines.[14]
-
Normalization of abnormal blood cell production.[14]
Diagram: Simplified JAK-STAT Signaling Pathway and Ruxolitinib Inhibition
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Structure-Activity Relationships (SAR)
The development of potent and selective pyrazole-based inhibitors is guided by systematic Structure-Activity Relationship (SAR) studies. These studies explore how modifying different positions on the pyrazole scaffold affects biological activity. While specific SAR is target-dependent, general principles can be outlined.
For many kinase inhibitors, the pyrazole core acts as a central scaffold from which vectors point towards different sub-pockets of the ATP-binding site.
-
N1-Position: This position is often substituted with a group that projects into the solvent-exposed region or a specific pocket of the kinase. The choice of substituent here is critical for modulating potency, selectivity, and pharmacokinetic properties.
-
C3-Position: As seen with the cyclopropyl group in Ruxolitinib, this position can be used to enhance binding affinity and metabolic stability.[5]
-
C4-Position: The methyl group at this position can provide beneficial interactions within a hydrophobic pocket.
-
C5-Position: This position is frequently attached to a larger aromatic or heterocyclic system that often forms key hydrogen bonds or pi-stacking interactions within the hinge region of the kinase.
SAR Data Summary Table (Hypothetical Kinase Target)
The following table illustrates a hypothetical SAR for a series of 3-cyclopropyl-4-methyl-1H-pyrazole analogues targeting a generic kinase.
| Compound ID | N1-Substituent | C5-Substituent | Kinase IC₅₀ (nM) |
| A-01 | -H | Phenyl | 580 |
| A-02 | -CH₃ | Phenyl | 250 |
| A-03 | Cyclopentyl | Phenyl | 85 |
| A-04 | Cyclopentyl | 2-aminopyrimidine | 12 |
| A-05 | Cyclopentyl | 2-chloropyrimidine | 150 |
Interpretation of SAR Data:
-
Alkylation at the N1-position (A-01 vs A-03) significantly improves potency, suggesting a beneficial interaction in a hydrophobic pocket.
-
The C5-substituent is critical. Replacing a simple phenyl ring with a hydrogen-bond-donating/accepting heterocycle like 2-aminopyrimidine (A-04) dramatically increases inhibitory activity. This points to a key interaction, likely with the kinase hinge region.
-
The loss of the hydrogen bond donor in the C5-substituent (A-05) reduces activity, confirming the importance of this interaction.
Diagram: Key SAR Points on the Pyrazole Scaffold
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. mdpi.com [mdpi.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 11. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacology and Synthesis of Ruxolitinib [farmasino.net]
- 13. researchgate.net [researchgate.net]
- 14. octagonchem.com [octagonchem.com]
- 15. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
Methodological & Application
Application of 3-Cyclopropyl-4-methyl-1H-pyrazole in Drug Discovery: A Technical Guide for Researchers
Introduction: The Privileged Pyrazole Scaffold and the Significance of the 3-Cyclopropyl-4-methyl Substitution Pattern
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile template for the design of therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4] The 3-cyclopropyl-4-methyl-1H-pyrazole core, the focus of this guide, represents a strategic evolution of this privileged structure. The incorporation of a cyclopropyl group at the 3-position and a methyl group at the 4-position imparts specific and advantageous properties for drug discovery.
The cyclopropyl moiety is known to enhance metabolic stability, improve potency, and modulate the conformational preferences of molecules, often leading to increased binding affinity for their biological targets.[5] The methyl group at the 4-position can provide a valuable vector for further chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the application of the 3-cyclopropyl-4-methyl-1H-pyrazole scaffold in drug discovery, with a particular focus on its use as a core for kinase inhibitors. We will delve into synthetic strategies, key biological targets, and detailed protocols for the evaluation of these compounds.
Synthetic Strategies for 3-Cyclopropyl-4-methyl-1H-pyrazole and its Derivatives
The construction of the 3-cyclopropyl-4-methyl-1H-pyrazole core and its subsequent derivatization are critical steps in the drug discovery process. The following section outlines a general synthetic approach, drawing from established pyrazole synthesis methodologies.
Protocol 1: Synthesis of the 3-Cyclopropyl-4-methyl-1H-pyrazole Core
This protocol describes a plausible synthetic route to the core scaffold, based on the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Workflow for the Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole:
Caption: A generalized workflow for the synthesis of the 3-cyclopropyl-4-methyl-1H-pyrazole core.
Materials:
-
1-Cyclopropyl-1,3-butanedione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 3-cyclopropyl-4-methyl-1H-pyrazole.
Protocol 2: Synthesis of a Representative Kinase Inhibitor Derivative
Building upon the core scaffold, this protocol outlines the synthesis of a hypothetical N-aryl pyrazole derivative, a common motif in kinase inhibitors. This involves a Buchwald-Hartwig amination reaction.
Workflow for N-Arylation of 3-Cyclopropyl-4-methyl-1H-pyrazole:
Caption: A workflow for the N-arylation of the pyrazole core using a Buchwald-Hartwig reaction.
Materials:
-
3-Cyclopropyl-4-methyl-1H-pyrazole
-
Substituted aryl halide (e.g., 4-bromopyridine hydrochloride)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-cyclopropyl-4-methyl-1H-pyrazole (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction and Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired N-aryl pyrazole derivative.
Application in Kinase Inhibition: Targeting Key Signaling Pathways
Derivatives of the 3-cyclopropyl-4-methyl-1H-pyrazole scaffold have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Transforming Growth Factor-β Type I Receptor (TβR-I) Kinase
The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation is implicated in cancer and fibrosis.[6] TβR-I is a key kinase in this pathway. Structure-activity relationship (SAR) studies on pyrazole-based inhibitors of TβR-I have shown that substitution at the 5-position of the pyrazole ring with a cyclopropyl group can maintain good activity.[7]
Signaling Pathway Overview:
Caption: Inhibition of the TβR-I kinase by a 3-cyclopropyl-4-methyl-1H-pyrazole derivative blocks downstream signaling.
Protocol 3: In Vitro TβR-I Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to determine the inhibitory activity of test compounds against TβR-I kinase.[4]
Materials:
-
Recombinant human TβR-I kinase
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Kinase Reaction Mix: In the kinase buffer, prepare a solution containing the TβR-I kinase and the substrate (MBP).
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.
-
Reaction Setup: To the wells of a 384-well plate, add the test compound dilutions. Add the kinase/substrate mix to all wells except the negative control wells.
-
Initiate Reaction: Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for TβR-I.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary:
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Pyrazole-based | TβR-I | 10 - 1000 | [7] |
Other Potential Kinase Targets
The versatility of the pyrazole scaffold suggests that derivatives of 3-cyclopropyl-4-methyl-1H-pyrazole could be developed as inhibitors for a range of other kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making them attractive targets in oncology.[8]
-
c-Jun N-terminal Kinases (JNKs): Involved in stress signaling pathways and implicated in neurodegenerative diseases and inflammation.[4]
Detailed protocols for in vitro assays for CDK2 and JNK3 are provided below.
Protocol 4: In Vitro CDK2/Cyclin A Kinase Assay (Radiometric Format)
This protocol describes a traditional radiometric assay to measure the inhibition of CDK2/Cyclin A.[9]
Materials:
-
Recombinant human CDK2/Cyclin A kinase
-
Histone H1 or a suitable peptide substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (1%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: In the kinase buffer, prepare a solution containing CDK2/Cyclin A and the substrate (Histone H1).
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.
-
Reaction Setup: To microcentrifuge tubes, add the test compound dilutions and the kinase/substrate mix.
-
Initiate Reaction: Add [γ-³²P]ATP to each tube to start the reaction.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop Reaction: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper strip to stop the reaction.
-
Washing: Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Counting: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of ³²P incorporated into the substrate and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value.
Protocol 5: In Vitro JNK3 Kinase Assay (ELISA Format)
This protocol outlines an enzyme-linked immunosorbent assay (ELISA) for measuring JNK3 inhibition.[3]
Materials:
-
Recombinant human JNK3 kinase
-
GST-c-Jun (1-79) or ATF-2 as a substrate
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl₂, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Glutathione-coated or streptavidin-coated microplates
-
Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-c-Jun (Ser63))
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coat Plate with Substrate: Coat the wells of a microplate with the GST-c-Jun or biotinylated ATF-2 substrate and incubate to allow for binding. Wash the wells to remove unbound substrate.
-
Kinase Reaction: Add the test compound dilutions, JNK3 kinase, and ATP to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Wash the wells and add the primary antibody against the phosphorylated substrate. Incubate and then wash.
-
Add Secondary Antibody: Add the HRP-conjugated secondary antibody, incubate, and wash.
-
Develop Signal: Add TMB substrate and incubate until a color develops. Add the stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
Conclusion and Future Perspectives
The 3-cyclopropyl-4-methyl-1H-pyrazole scaffold is a valuable building block in modern drug discovery, particularly in the development of kinase inhibitors. Its unique structural features offer advantages in terms of potency, selectivity, and pharmacokinetic properties. The synthetic routes and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore the potential of this promising scaffold. Future work in this area will likely focus on the synthesis of diverse libraries based on this core to probe a wider range of the kinome and other target classes. The continued application of this versatile scaffold is expected to lead to the discovery of novel and effective therapeutic agents for a variety of human diseases.
References
-
Sawyer, J. S., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 46(19), 3953–3956. Available from: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3323. Available from: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1125-1132. Available from: [Link]
-
Development and Optimization of a Non-Radioactive JNK3 Assay. Journal of Biomolecular Screening, 12(4), 526-533. Available from: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(19), 3531. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3179. Available from: [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. Available from: [Link]
Sources
- 1. promega.com [promega.com]
- 2. JNK3 Kinase Enzyme System [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 7. JNK3 Kinase Enzyme System Application Note [promega.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Application Notes & Protocols: The Strategic Use of 3-Cyclopropyl-4-methyl-1H-pyrazole in the Synthesis of Advanced Agrochemicals
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the utilization of 3-cyclopropyl-4-methyl-1H-pyrazole as a pivotal building block in the synthesis of modern fungicides. This document elucidates the synthetic pathways, key reaction protocols, and the mechanistic basis of the resulting agrochemicals, with a focus on the highly successful class of succinate dehydrogenase inhibitors (SDHIs).
Introduction: The Pyrazole Moiety as a Privileged Scaffold in Agrochemicals
Pyrazole derivatives have emerged as a cornerstone in the development of high-efficacy agrochemicals, particularly fungicides.[1][2] Their unique structural and electronic properties allow for the creation of compounds with novel modes of action and improved resistance profiles. The 3-cyclopropyl-4-methyl-1H-pyrazole scaffold, in particular, offers a desirable combination of lipophilicity and metabolic stability, making it an attractive starting point for the synthesis of potent fungicidal agents.
The primary application of this pyrazole derivative is in the synthesis of pyrazole carboxamide fungicides, a class of compounds renowned for their broad-spectrum activity and effectiveness against a wide range of plant pathogens.[3] These fungicides are celebrated for their targeted inhibition of fungal respiration, a mode of action that distinguishes them from many other classes of fungicides.[4]
The Core Synthetic Strategy: From Pyrazole to Potent Fungicide
The overarching synthetic strategy involves the functionalization of the 3-cyclopropyl-4-methyl-1H-pyrazole core to introduce a carboxylic acid moiety at the 4-position. This key intermediate, 3-cyclopropyl-4-methyl-1H-pyrazole-4-carboxylic acid, is then coupled with a variety of aniline derivatives to generate a library of pyrazole carboxamide fungicides. This modular approach allows for the fine-tuning of the final compound's biological activity, spectrum, and physicochemical properties.
The following diagram illustrates the general synthetic workflow:
Caption: General synthetic workflow for pyrazole carboxamide fungicides.
Detailed Protocols for Synthesis
This section provides detailed, step-by-step protocols for the key transformations in the synthesis of a representative pyrazole carboxamide fungicide.
Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole-4-carboxylic acid
The introduction of a carboxylic acid group at the 4-position of the pyrazole ring is a critical step. A robust and widely applicable method is the Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde.[5][6]
Protocol 1: Vilsmeier-Haack Formylation of 3-Cyclopropyl-4-methyl-1H-pyrazole
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 3-cyclopropyl-4-methyl-1H-pyrazole (1 equivalent) in DMF (2 volumes) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir until the ice has melted completely.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-cyclopropyl-4-methyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Oxidation of 3-Cyclopropyl-4-methyl-1H-pyrazole-4-carbaldehyde
The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common and effective method utilizes potassium permanganate.[7]
-
Reaction Setup: In a round-bottom flask, dissolve 3-cyclopropyl-4-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water (2:1).
-
Oxidation: While stirring vigorously, add potassium permanganate (KMnO₄, 2 equivalents) portion-wise, maintaining the reaction temperature below 30°C. A brown precipitate of manganese dioxide will form.
-
Reaction Monitoring: Stir the reaction at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction (monitor by TLC).
-
Work-up: Filter the reaction mixture to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Acidification: Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-cyclopropyl-4-methyl-1H-pyrazole-4-carboxylic acid.
Synthesis of a Representative Pyrazole Carboxamide Fungicide
The final step in the synthesis is the coupling of the pyrazole carboxylic acid with a suitable aniline. This is typically achieved by first converting the carboxylic acid to the more reactive acid chloride.[7][8]
Protocol 3: Amide Coupling Reaction
-
Acid Chloride Formation: In a flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 3-cyclopropyl-4-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂, 5 equivalents). Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-cyclopropyl-4-methyl-1H-pyrazole-4-carbonyl chloride is used in the next step without further purification.
-
Amide Formation: Dissolve the crude acid chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Cool the solution to 0°C.
-
Amine Addition: In a separate flask, dissolve the desired substituted aniline (e.g., 2-amino-N-ethylbenzamide, 1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the acid chloride solution at 0°C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide fungicide.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
Pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[9] SDH, also known as Complex II, is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[10] It catalyzes the oxidation of succinate to fumarate.[11]
By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex, these fungicides block the transfer of electrons from succinate to ubiquinone.[4] This disruption of the electron transport chain leads to a halt in cellular respiration and ATP production, ultimately causing fungal cell death.
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
Structure-Activity Relationships (SAR) and Data
The biological activity of pyrazole carboxamide fungicides can be significantly influenced by the substituents on both the pyrazole and the aniline moieties. The table below summarizes the key structural features and their general impact on fungicidal activity, based on literature data for analogous compounds.
| Position | Moiety | General SAR Observations | Representative Substituents |
| Pyrazole-N1 | Alkyl | Small alkyl groups like methyl are often optimal for activity. | -CH₃ |
| Pyrazole-C3 | Cyclopropyl/Haloalkyl | A cyclopropyl or a di/trifluoromethyl group often enhances potency.[12] | Cyclopropyl, -CF₃, -CHF₂ |
| Pyrazole-C4 | Carboxamide Linker | The carboxamide linker is essential for binding to the SDH enzyme. | -C(O)NH-R |
| Aniline Moiety | Substituted Phenyl | The nature and position of substituents on the aniline ring are critical for spectrum and potency. Electron-withdrawing groups are common. | 2-chloro, 2,6-difluoro, 2-trifluoromethyl |
Conclusion
3-Cyclopropyl-4-methyl-1H-pyrazole is a valuable and versatile building block for the synthesis of advanced pyrazole carboxamide fungicides. The synthetic route, involving Vilsmeier-Haack formylation, oxidation, and amide coupling, is a robust and adaptable method for accessing a wide range of potent agrochemicals. The targeted mechanism of action, the inhibition of succinate dehydrogenase, provides a powerful tool for the management of fungal diseases in agriculture. The modular nature of the synthesis allows for extensive structure-activity relationship studies, paving the way for the development of next-generation fungicides with improved efficacy and environmental profiles.
References
-
Synthesis and Fungicidal Activity of Pyrazolecarboxamide Containing a-Aminoacetanilide Moiety. E-Journal of Chemistry. Available at: [Link]
-
General structures of commercial SDHI fungicides and some representatives. ResearchGate. Available at: [Link]
- Pyrazole carboxanilide fungicides and use.Google Patents.
-
The chemical structures of commercialized pyrazole‐4‐carboxamides. ResearchGate. Available at: [Link]
-
The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and... ResearchGate. Available at: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. National Institutes of Health. Available at: [Link]
- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.Google Patents.
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Available at: [Link]
-
What are SDH2 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available at: [Link]
-
Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ResearchGate. Available at: [Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. Available at: [Link]
-
Inhibition of succinic acid dehydronase. Slideshare. Available at: [Link]
-
SDHI fungicides and turfgrass disease control: An overview. University of Georgia. Available at: [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]
-
Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.Google Patents.
-
Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. site.caes.uga.edu [site.caes.uga.edu]
- 10. mdpi.com [mdpi.com]
- 11. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. lsa.umich.edu [lsa.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of pyrazole derivatives. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges and optimize your experimental outcomes.
Core Synthesis Strategy: The Knorr Pyrazole Synthesis
The most prevalent and versatile method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For the specific target of 3-Cyclopropyl-4-methyl-1H-pyrazole, the key precursors are 1-cyclopropyl-2-methyl-1,3-butanedione and a hydrazine source (e.g., hydrazine hydrate).
The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4] However, the use of an unsymmetrical dicarbonyl compound introduces the significant challenge of regioselectivity, potentially leading to a mixture of pyrazole isomers.
dot
Caption: General Knorr pathway for 3-Cyclopropyl-4-methyl-1H-pyrazole.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue stemming from several factors. A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Reagent Quality:
-
Hydrazine Decomposition: Hydrazine hydrate can decompose over time, while substituted hydrazines like phenylhydrazine are prone to oxidation, often indicated by a color change to reddish-brown.[5] Always use freshly opened or purified reagents. The stability of hydrazine sulfate is higher than that of hydrazine hydrate, making it a more reliable choice in some cases.[5]
-
Dicarbonyl Purity: The purity of your 1,3-dicarbonyl precursor is critical. Impurities can introduce side reactions. Ensure its purity via NMR or GC-MS before use.
-
-
Reaction Conditions:
-
Suboptimal Temperature: The cyclization may require heating. If the reaction is sluggish at room temperature or in a low-boiling solvent like ethanol, consider switching to a higher-boiling solvent such as toluene or DMF.[6] However, excessive heat can cause degradation. An optimization screen from room temperature up to the solvent's reflux point is recommended. Some protocols have found 60 °C to be optimal, with higher temperatures leading to decreased yield.[7]
-
Incorrect pH: The Knorr synthesis is typically acid-catalyzed.[3] The reaction can be slow without a catalytic amount of acid (e.g., a few drops of acetic acid). Conversely, strongly acidic conditions can lead to unwanted side reactions or degradation. If no catalyst is used, consider adding a catalytic amount of a Brønsted acid like acetic acid or p-toluenesulfonic acid.
-
-
Solvent Effects:
-
Poor Solubility: If starting materials are not fully dissolved, the reaction rate will be severely limited.[6] Screen a range of solvents to find one that effectively dissolves both the dicarbonyl compound and the hydrazine source.
-
Inappropriate Polarity: While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF, DMAc, or NMP have shown superior results for some substituted pyrazole syntheses.[6]
-
Question 2: I am getting a mixture of two pyrazole products. How can I improve the regioselectivity?
Answer: The formation of regioisomers is the most significant challenge when using an unsymmetrical 1,3-dicarbonyl. The initial nucleophilic attack of hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different products.
Strategies to Control Regioselectivity:
-
pH Control: The pH of the reaction medium is a critical factor.[6] The protonation state of both the hydrazine and the dicarbonyl compound can influence which carbonyl is more electrophilic and which nitrogen of the hydrazine is more nucleophilic.
-
Acidic Conditions: Often favor attack at the less hindered carbonyl group.
-
Basic Conditions: Can alter the selectivity profile. Solvents like pyrrolidine have been used to selectively form specific isomers in reactions that are typically acid-catalyzed.[6]
-
-
Solvent Choice: The solvent can influence the transition state energies for the formation of the two different isomers. Experimenting with both protic (ethanol, methanol) and aprotic (DMF, toluene, dioxane) solvents is highly recommended.[6]
-
Steric Hindrance: The cyclopropyl group is sterically more demanding than the methyl group on the dicarbonyl precursor. This inherent steric difference can often be exploited. Generally, the initial attack of the unsubstituted -NH2 group of hydrazine occurs at the less sterically hindered carbonyl.
-
Temperature: Reaction temperature can affect the kinetic vs. thermodynamic control of the reaction, thereby influencing the isomeric ratio. Lower temperatures often favor kinetic products and may enhance selectivity.
dot
// Feedback loops CheckReagents -> Start [label="Reagents Impure", style=dashed, color="#5F6368"]; CheckConditions -> Start [label="Conditions Suboptimal", style=dashed, color="#5F6368"]; SolventScreen -> Start [label="Solvent Ineffective", style=dashed, color="#5F6368"]; Purification -> Start [label="Losses During Purification", style=dashed, color="#5F6368"]; }
Caption: A logical workflow for troubleshooting pyrazole synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Which hydrazine source is best: hydrazine hydrate, hydrazine sulfate, or a hydrochloride salt? A1: Each has its advantages.
-
Hydrazine Hydrate: A liquid that is easy to handle but less stable and highly toxic.[5]
-
Hydrazine Sulfate: A crystalline solid that is more stable and generally safer to handle, making it a good choice for reproducibility.[5]
-
Hydrazine Hydrochloride: Also a stable salt. Using a salt form requires the addition of a base (like triethylamine or sodium acetate) to liberate the free hydrazine in situ.
| Reagent | Form | Stability | Key Handling Considerations |
| Hydrazine Hydrate | Colorless Liquid | Less Stable | Highly toxic and corrosive. Use in a well-ventilated fume hood with appropriate PPE.[5] |
| Hydrazine Sulfate | White Crystalline Solid | More Stable | Less volatile and safer to handle, but still toxic. Often preferred for stability.[5] |
| Phenylhydrazine | Pale Yellow Liquid/Solid | Prone to Oxidation | Turns reddish-brown on exposure to air/light. Store under inert gas in the dark.[5] |
Q2: What are the most common side reactions to be aware of? A2: Besides regioisomer formation, the primary side reaction is the formation of a stable hydrazone at only one of the carbonyl groups without subsequent cyclization. This can occur if the cyclization step has a high activation energy. Another potential side reaction, especially with certain substrates, is a Michael addition if an α,β-unsaturated carbonyl precursor is used instead of a 1,3-dicarbonyl.[6]
Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a stain (like potassium permanganate or iodine) to visualize the spots, as pyrazoles may not be UV-active depending on their substitution. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for tracking the consumption of starting materials and the formation of products and byproducts.[6]
Q4: My purification by column chromatography is difficult, with the product streaking or not separating well from impurities. What can I do? A4: The NH group in the pyrazole ring can interact strongly with silica gel, causing streaking. To mitigate this, you can:
-
Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent.
-
Consider switching to a different stationary phase, such as alumina.
-
If the product is a solid, recrystallization is often a more effective and scalable purification method than chromatography.
Experimental Protocols
Protocol 1: General Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole
This protocol provides a general starting point. Optimization of solvent, temperature, and catalyst may be required.
Materials:
-
1-cyclopropyl-2-methyl-1,3-butanedione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (or other chosen solvent)
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-2-methyl-1,3-butanedione (1.0 eq) in ethanol (approx. 0.2-0.5 M concentration).
-
Addition of Reactants: Add the catalytic amount of glacial acetic acid to the solution. Begin stirring and add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for ethanol, ~78 °C).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting dicarbonyl is consumed (typically 2-6 hours).[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 3-Cyclopropyl-4-methyl-1H-pyrazole.
Protocol 2: Synthesis of Precursor - Cyclopropyl Methyl Ketone
Cyclopropyl methyl ketone is a key starting material for creating the 1,3-dicarbonyl precursor. It can be prepared from 5-chloro-2-pentanone.[8][9]
Materials:
-
5-Chloro-2-pentanone (1.0 eq)
-
Sodium hydroxide (aqueous solution)
-
Ether (for extraction)
-
Calcium chloride (for drying)
Procedure:
-
Reaction Setup: In a distilling flask fitted with a condenser, place the aqueous sodium hydroxide solution.
-
Addition: Slowly add 5-chloro-2-pentanone to the stirred NaOH solution. The reaction is often exothermic.
-
Cyclization & Distillation: Heat the mixture. The cyclization to form cyclopropyl methyl ketone occurs, and the product is co-distilled with water.[9]
-
Workup: Collect the distillate. Saturate the aqueous layer of the distillate with potassium carbonate to salt out the ketone.[8]
-
Extraction: Separate the organic layer. Extract the aqueous layer with ether.
-
Drying and Purification: Combine the organic layers and dry over anhydrous calcium chloride.[8][9] Remove the ether by distillation, and then fractionally distill the residue to obtain pure cyclopropyl methyl ketone (b.p. 110-112 °C).[9]
References
-
Ketone, cyclopropyl methyl - Organic Syntheses Procedure. Available at: [Link]
-
Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals. Available at: [Link]
- US4434292A - Process for the preparation of pyrazole - Google Patents.
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
- CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents.
- CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents.
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. Available at: [Link]
-
Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Available at: [Link]
-
Optimization Reaction Conditions for Cyclization a | Download Table - ResearchGate. Available at: [Link]
-
Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures - Chemistry World. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines - ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline. Available at: [Link]
- WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents.
-
5 - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of Pyrazole Derivatives A Review - IJFMR. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate - PrepChem.com. Available at: [Link]
-
3-cyclopropyl-4-methyl-1h-pyrazole (C7H10N2) - PubChemLite. Available at: [Link]
-
Advices for Aminopyrazole synthesis : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. - ResearchGate. Available at: [Link]
-
3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem. Available at: [Link]
- WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound - Google Patents.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Introduction: The Synthetic Challenge
3-Cyclopropyl-4-methyl-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward via the Knorr pyrazole synthesis, presents several challenges that can impact yield and purity.[1][2] The most common and reliable route involves the cyclocondensation of the key intermediate, 1-cyclopropyl-2-methyl-1,3-butanedione , with hydrazine hydrate.
This guide provides a comprehensive workflow, detailed protocols, and a robust troubleshooting section to help you navigate the intricacies of this multi-step synthesis and achieve higher yields.
Overall Synthetic Workflow
The synthesis is best approached as a two-stage process. First, the synthesis of the crucial 1,3-dicarbonyl intermediate, followed by the final pyrazole ring formation.
Sources
Technical Support Center: Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole
Welcome to the technical support resource for the synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and process chemistry. Here, we address common and complex challenges encountered during the synthesis of this valuable heterocyclic scaffold, providing field-proven insights and detailed protocols in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route to prepare 3-Cyclopropyl-4-methyl-1H-pyrazole?
The most established and widely utilized method for synthesizing polysubstituted pyrazoles, including the target molecule, is the Paal-Knorr pyrazole synthesis . This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For 3-Cyclopropyl-4-methyl-1H-pyrazole, the key precursors are 1-cyclopropyl-2-methyl-1,3-butanedione and hydrazine (typically as hydrazine hydrate or hydrazine hydrochloride).
The primary advantage of this route is its straightforward nature and the general availability of starting materials. The reaction proceeds by nucleophilic attack of the hydrazine on the two carbonyl groups of the diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring.[3]
Caption: Paal-Knorr cyclocondensation mechanism for pyrazole synthesis.
Q2: I'm having trouble sourcing the starting material, 1-cyclopropyl-2-methyl-1,3-butanedione. How can I synthesize it in the lab?
This is a common bottleneck. The required β-diketone is not a standard catalog item. A reliable laboratory-scale preparation involves an in-situ Claisen condensation followed by cyclization.[4][5] This multicomponent approach enhances efficiency by avoiding the isolation of the intermediate diketone.[5]
A practical method starts with a more common ketone, cyclopropyl methyl ketone. The ketone is first converted to its enolate, which then reacts with an acylating agent like ethyl propionate to form the desired 1,3-diketone. This can then be directly treated with hydrazine in a one-pot procedure.
Workflow for In-Situ Diketone Generation and Cyclization:
Caption: One-pot workflow for pyrazole synthesis from a ketone.
Q3: My reaction is giving a mixture of regioisomers. How can I control the regioselectivity to favor the 3-cyclopropyl-4-methyl isomer?
Regioselectivity is a critical challenge in pyrazole synthesis when using unsymmetrical 1,3-diketones and substituted hydrazines.[1] However, when using unsubstituted hydrazine (H₂N-NH₂), the initial product exists as a tautomeric mixture, and the "3-" and "5-" positions are equivalent until a substituent is added to a ring nitrogen. For 3-Cyclopropyl-4-methyl-1H-pyrazole, the core issue is ensuring the correct diketone precursor is formed.
If you are using a substituted hydrazine (e.g., methylhydrazine) and observing two isomers, the selectivity is governed by the relative reactivity of the two carbonyl groups.
-
Kinetic Control: The more electrophilic (less sterically hindered) carbonyl will typically react first with the more nucleophilic nitrogen of the substituted hydrazine.[1]
-
Thermodynamic Control: The reaction can be reversible, and under acidic conditions or with prolonged heating, the thermodynamically more stable pyrazole isomer will be favored.
To ensure you form 3-Cyclopropyl-4-methyl-1H-pyrazole , the key is the synthesis of 1-cyclopropyl-2-methyl-1,3-butanedione . If your synthesis instead produces 3-cyclopropyl-2,4-pentanedione , the reaction with hydrazine would yield 5-cyclopropyl-3,4-dimethyl-1H-pyrazole . Therefore, the control of regiochemistry lies primarily in the synthesis of the diketone precursor.
| Precursor Diketone | Resulting Pyrazole |
| 1-Cyclopropyl-2-methyl-1,3-butanedione | 3-Cyclopropyl-4-methyl-1H-pyrazole |
| 3-Cyclopropyl-2,4-pentanedione | 5-Cyclopropyl-3,4-dimethyl-1H-pyrazole |
Q4: My yield is consistently low (<40%). What are the most common causes and how can I troubleshoot this?
Low yield is a frequent complaint. The root cause can often be traced to one of several factors during the reaction or workup.
Troubleshooting Guide for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Key Considerations:
-
Incomplete Reaction: The cyclization/dehydration step can be slow. Refluxing in a solvent like ethanol with a catalytic amount of acid (e.g., acetic acid) is often necessary to drive the reaction to completion. Monitor the reaction using TLC or LCMS to confirm the disappearance of the starting material.[6]
-
Hydrazine Quality: Hydrazine hydrate can degrade over time. Use a fresh bottle or titrate it to confirm its concentration.
-
Side Reactions: The formation of azines from the self-condensation of hydrazine with ketones is a possible side reaction, especially if the reaction conditions are not optimized.[7]
-
Workup Losses: Pyrazoles can have moderate water solubility. During the aqueous workup, significant amounts of the product can be lost to the aqueous phase. Ensure you are extracting thoroughly with an appropriate organic solvent like ethyl acetate or dichloromethane (3-4 times).
Q5: Are there any alternative synthetic routes if the diketone approach is not feasible for my setup?
Yes, several alternative strategies exist, which can be advantageous if the required diketone is particularly challenging to synthesize or handle.
-
From α,β-Unsaturated Ketones (Chalcones): One can react an appropriately substituted α,β-unsaturated ketone with hydrazine.[1][8] This method first forms a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[2][7] For your target, the precursor would be 1-cyclopropyl-2-methylbut-2-en-1-one . The oxidation step can be performed with various reagents, including bromine or simply by heating in DMSO with oxygen.[7]
-
From Acetylenic Ketones: The reaction of acetylenic ketones with hydrazine derivatives is another well-established route.[1][8] This approach directly yields the pyrazole without needing a separate oxidation step. The required precursor would be 1-cyclopropyl-2-methylbut-2-yn-1-one .
Comparison of Main Synthetic Routes
| Route | Key Precursor(s) | Pros | Cons |
| Paal-Knorr | 1,3-Diketone + Hydrazine | High-yielding, direct, well-understood.[1][2] | Diketone may not be commercially available.[5] |
| From α,β-Unsaturated Ketones | Vinyl Ketone + Hydrazine | Readily available starting materials. | Requires a separate oxidation step; pyrazoline intermediate.[7][8] |
| From Acetylenic Ketones | Acetylenic Ketone + Hydrazine | Direct formation of pyrazole, no oxidation needed.[1] | Acetylenic ketones can be less stable or harder to synthesize. |
Detailed Experimental Protocol
Protocol: Synthesis of 3-Cyclopropyl-4-methyl-1H-pyrazole via Paal-Knorr Reaction
This protocol assumes the availability of 1-cyclopropyl-2-methyl-1,3-butanedione.
Materials:
-
1-cyclopropyl-2-methyl-1,3-butanedione (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O, 1.1 eq)
-
Glacial Acetic Acid or Ethanol
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-cyclopropyl-2-methyl-1,3-butanedione (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. A mild exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, checking for the consumption of the diketone starting material.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure 3-Cyclopropyl-4-methyl-1H-pyrazole.[9][10]
References
-
Heller, S. T., & Natarajan, S. R. (2006). One-Pot Synthesis of Pyrazoles from Ketones. Organic Letters, 8(13), 2675–2678. Available from: [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
Gribble, G. W. (2010). 4H-Pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. Available from: [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Brahmbhatt, H., & Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. Available from: [Link]
-
Vaskevich, R. I., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(11), 7648–7661. Available from: [Link]
-
Aribisala, J. O., et al. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available from: [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
El-Faham, A., et al. (2018). Synthesis of pyrazoles via cyclocondensation of α,β-ethylenic ketones. ResearchGate. Available from: [Link]
-
Pathak, V. N., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available from: [Link]
-
Kumar, S., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of Molecular Structure, 1301, 137351. Available from: [Link]
- Lange, J., et al. (2011). Method for purifying pyrazoles. Google Patents.
-
El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5491. Available from: [Link]
-
Kumar, A., et al. (2019). Synthetic Routes to Pyrazoles. ResearchGate. Available from: [Link]
-
Gaikwad, S. S., et al. (2023). Synthetic route for the title compounds. ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(19), 6667. Available from: [Link]
-
El-Faham, A., et al. (2020). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate. Available from: [Link]
-
Abdel-Rahman, A. A. H., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-794. Available from: [Link]
-
Chemical Synthesis Database. (2025). 3-methyl-1H-pyrazole-4,5-dione. Available from: [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyrazole. University of Liverpool. Available from: [Link]
-
Ren, D., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]
-
Denmark, S. E., & Collins, W. R. (2011). 5-Benzo[4][11]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses, 88, 233. Available from: [Link]
-
Kumar, K., & Jayaroopa, P. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts, 10(4). Available from: [Link]
-
Reddit User Tetrachloronickelate. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry on Reddit. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A-Comparative-Spectroscopic-Analysis-of-Pyrazole-Isomers-A-Guide-for-Researchers
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] However, the synthesis of substituted pyrazoles can often lead to the formation of isomers, necessitating robust analytical methods for their differentiation. This guide provides an in-depth comparison of the spectroscopic analysis of pyrazole isomers, offering experimental insights and data to aid in their unambiguous identification.
The-Challenge-of-Pyrazole-Isomerism
The substitution pattern on the pyrazole ring can result in various isomers, primarily regioisomers, which can exhibit distinct pharmacological profiles. Therefore, the ability to differentiate between these isomers is a critical step in the drug discovery and development process. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.
Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy-The-Gold-Standard-for-Isomer-Differentiation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including the differentiation of pyrazole isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the precise mapping of atomic connectivity.
¹H-NMR-Spectroscopy
The chemical shifts of protons on the pyrazole ring are highly sensitive to the electronic effects of substituents. For instance, the position of a methyl group can significantly influence the chemical shifts of the ring protons.
Illustrative Comparison: 3-Methyl-1H-pyrazole vs. 4-Methyl-1H-pyrazole
| Proton | 3-Methyl-1H-pyrazole (Predicted δ, ppm) | 4-Methyl-1H-pyrazole (Predicted δ, ppm) | Key Differentiator |
| H4 | ~6.1 | - | The absence of a signal in this region for the 4-methyl isomer is a clear indicator. |
| H5 | ~7.5 | ~7.4 | The chemical shift of H5 is influenced by the proximity of the methyl group. |
| N-H | ~10.9 | ~12.5 | The position of the N-H proton can vary depending on the isomer and solvent.[3][4] |
| CH₃ | ~2.3 | ~2.1 | The methyl protons in the 3-position are typically slightly downfield compared to the 4-position. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[4]
The key distinguishing feature in the ¹H NMR spectra is the splitting pattern and chemical shift of the aromatic protons. In 3-methyl-1H-pyrazole, one would expect to see two distinct signals for the ring protons, while in 4-methyl-1H-pyrazole, due to symmetry, only one signal for the two equivalent ring protons would be observed.
¹³C-NMR-Spectroscopy
¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are also sensitive to the substitution pattern.
Illustrative Comparison: 3-Methyl-1H-pyrazole vs. 4-Methyl-1H-pyrazole
| Carbon | 3-Methyl-1H-pyrazole (Predicted δ, ppm) | 4-Methyl-1H-pyrazole (Predicted δ, ppm) | Key Differentiator |
| C3 | ~148 | ~138 | The carbon bearing the methyl group is significantly downfield in the 3-methyl isomer. |
| C4 | ~105 | ~115 | The chemical shift of C4 is a key diagnostic peak. |
| C5 | ~134 | ~138 | The chemical shifts of C5 are similar but can be distinguished. |
| CH₃ | ~12 | ~10 | The methyl carbon in the 3-position is slightly downfield. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The distinct chemical shifts of the ring carbons, particularly C3 and C4, provide a definitive method for distinguishing between these two isomers.
Experimental-Protocol-for-NMR-Spectroscopy
A detailed methodology for acquiring high-resolution NMR spectra of pyrazole derivatives is crucial for accurate analysis.[4]
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the purified pyrazole sample.[4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for pyrazole derivatives.[4]
-
Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer) :
-
¹H NMR :
-
¹³C NMR :
-
Pulse Sequence: Proton-decoupled pulse program.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-220 ppm.
-
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]
-
Workflow-for-NMR-Analysis-of-Pyrazole-Isomers
Caption: Workflow for the NMR analysis of pyrazole isomers.
Infrared-(IR)-Spectroscopy-Probing-Functional-Groups-and-Hydrogen-Bonding
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule and can provide clues to differentiate isomers based on variations in bond vibrations and hydrogen bonding patterns.
Key Vibrational Modes for Pyrazole Isomers
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance for Isomer Differentiation |
| N-H Stretch | 3100-3500 (broad) | The position and broadness of this peak can indicate differences in hydrogen bonding between isomers. In the solid state, intermolecular hydrogen bonding can lead to significant peak shifts and broadening. |
| C-H Stretch (aromatic) | 3000-3100 | The exact position can be subtly influenced by the electronic environment of the C-H bonds. |
| C=N Stretch | 1580-1620 | The position of this stretch can be affected by the substitution pattern on the ring.[1] |
| C-H Bend (out-of-plane) | 750-900 | The pattern of these bands can be characteristic of the substitution pattern on the aromatic ring, providing a "fingerprint" for a particular isomer. |
While IR spectroscopy may not always provide as definitive a distinction as NMR, it is a rapid and non-destructive technique that can offer valuable confirmatory evidence.
Experimental-Protocol-for-IR-Spectroscopy
For solid pyrazole samples, the KBr pellet or Nujol mull techniques are commonly employed.[5][6][7] For liquid samples, a thin film between salt plates is suitable.[8]
-
KBr Pellet Method :
-
Grind 1-2 mg of the pyrazole sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.[6]
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
-
Nujol Mull Method :
-
Grind a small amount of the solid sample to a fine powder.[9]
-
Add a few drops of Nujol (mineral oil) and mix to form a paste.[9]
-
Spread the paste between two salt plates (e.g., KBr or NaCl).[7][9]
-
Acquire the spectrum, noting that Nujol itself has absorption bands that may obscure parts of the spectrum.[5]
-
Mass-Spectrometry-(MS)-Determining-Molecular-Weight-and-Fragmentation-Patterns
Mass spectrometry is essential for determining the molecular weight of the pyrazole isomers and can also aid in their differentiation through the analysis of their fragmentation patterns. While isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ.
Typical Fragmentation Pathways for Pyrazoles
The fragmentation of the pyrazole ring often involves two key processes: the expulsion of HCN and the loss of N₂.[10][11] The relative abundance of the fragment ions can be influenced by the position of substituents.
For example, in substituted pyrazoles, the initial loss of the substituent followed by the characteristic ring fragmentation can provide clues about the isomer's structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for separating a mixture of isomers before they enter the mass spectrometer, allowing for the individual analysis of each component.[12][13]
Experimental-Protocol-for-GC-MS-Analysis
-
Sample Preparation :
-
Prepare a dilute solution of the pyrazole isomer mixture in a volatile solvent (e.g., dichloromethane or methanol).[12]
-
-
GC-MS Parameters :
-
Injector : Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).
-
Column : A suitable capillary column (e.g., a non-polar or medium-polarity column) to achieve separation of the isomers.
-
Oven Program : A temperature gradient program to ensure good separation of the isomers.
-
MS Detector : Electron Ionization (EI) is commonly used, with a typical ionization energy of 70 eV.
-
Mass Range : Scan a mass range that includes the molecular ion and expected fragment ions.
-
Logical-Relationship-in-Spectroscopic-Analysis
Caption: Logical flow of spectroscopic analysis for pyrazole isomer differentiation.
Conclusion
The differentiation of pyrazole isomers is a critical task in chemical research and drug development. A multi-technique spectroscopic approach is often the most robust strategy. NMR spectroscopy, with its ability to provide detailed structural information, stands as the primary tool for unambiguous isomer assignment. IR spectroscopy offers valuable insights into functional groups and intermolecular interactions, while mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis. By judiciously applying these techniques and understanding their underlying principles, researchers can confidently elucidate the structures of pyrazole isomers, paving the way for further investigation of their chemical and biological properties.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. [Link]
- Elguero, J., Marzin, C., & Roberts, J. D. (1974). Carbon-13 Nuclear Magnetic Resonance Spectra of Azoles. Journal of Organic Chemistry, 39(3), 357-363.
-
Chemistry LibreTexts. (2022). IR Spectroscopy. [Link]
- Anderson, D. G., & Stang, P. J. (1981). A vibrational assignment for pyrazole. Journal of the Chemical Society, Perkin Transactions 2, (2), 389-393.
- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Connect Journals. (2017). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. [Link]
-
Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. [Link]
-
University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. [Link]
-
ResearchGate. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture. [Link]
-
National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. visnav.in [visnav.in]
- 3. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. BiblioBoard [openresearchlibrary.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Molecular Docking of 3-Cyclopropyl-4-methyl-1H-pyrazole with Key Therapeutic Target Proteins
This guide provides a comprehensive, in-depth analysis of the molecular docking interactions of 3-Cyclopropyl-4-methyl-1H-pyrazole, a novel heterocyclic compound, with a curated selection of therapeutically relevant protein targets. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and reproducible in silico investigation.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs due to its versatile biological activities.[1][2][3] The specific compound, 3-Cyclopropyl-4-methyl-1H-pyrazole, presents unique structural features—a compact, rigid cyclopropyl group and a methyl substitution—whose contributions to target binding are of significant interest. This guide will compare its binding potential across three distinct and well-validated protein targets from different families: a protein kinase (CDK2), a receptor tyrosine kinase (EGFR), and a cyclooxygenase enzyme (COX-2).
Rationale for Target Protein Selection
The choice of target proteins is a critical first step that dictates the therapeutic context of the investigation. The targets selected for this guide are based on the well-documented activities of various pyrazole derivatives in oncology and inflammation.[4][5][6][7]
| Target Protein | PDB ID | Therapeutic Relevance & Rationale |
| Cyclin-Dependent Kinase 2 (CDK2) | 2W1G | A key regulator of cell cycle progression, CDK2 is a validated target in oncology. Numerous pyrazole-based compounds have been developed as CDK2 inhibitors.[4][8] Docking into this target allows for the evaluation of the compound's potential as an anti-proliferative agent. |
| Epidermal Growth Factor Receptor (EGFR) Kinase | 2J6M | EGFR is a receptor tyrosine kinase whose hyperactivity is implicated in various cancers. Pyrazole-containing molecules have shown potent EGFR inhibitory activity, making this a logical target for assessing anticancer potential.[9] |
| Cyclooxygenase-2 (COX-2) | 4COX | COX-2 is a primary enzyme in the inflammatory pathway and the target of well-known NSAIDs like Celecoxib, which features a pyrazole core. This target is ideal for exploring the compound's potential as an anti-inflammatory agent.[5] |
The Self-Validating Docking Workflow: A Step-by-Step Protocol
To ensure the trustworthiness and scientific integrity of our findings, we employ a self-validating docking protocol. This involves an initial validation step where the docking software's ability to replicate a known binding pose is confirmed before proceeding with the novel ligand.
Caption: A validated workflow for molecular docking studies.
Experimental Protocol
A. Software and Tools:
-
Molecular Docking: [10], a widely used open-source program known for its efficiency and accuracy. Its scoring function approximates binding affinity in kcal/mol.[11]
-
Molecular Visualization: or [11], for preparing structures and analyzing results.
-
Structure Preparation: [10], for preparing protein and ligand files.
B. Ligand Preparation:
-
The 2D structure of 3-Cyclopropyl-4-methyl-1H-pyrazole is drawn using a chemical sketcher (e.g., ChemDraw).
-
The structure is converted to a 3D format (.sdf or .mol2).
-
Energy minimization is performed using a force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for starting the docking simulation with a sterically plausible ligand structure.
-
The final structure is saved in the .pdbqt format using ADT, which assigns Gasteiger charges and defines rotatable bonds.
C. Protein Preparation:
-
The crystal structures of the target proteins (PDB IDs: 2W1G, 2J6M, 4COX) are downloaded from the .
-
Causality: All non-essential molecules, including water, co-solvents, and existing ligands, are removed. Water molecules can interfere with the docking process and are typically not conserved in the binding site. The original ligand must be removed to make the binding site accessible.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure. Correct protonation states are essential for accurately calculating electrostatic interactions and hydrogen bonds.[12]
-
The prepared protein structure is saved in the .pdbqt format.
D. Docking Protocol Validation (Trustworthiness Pillar):
-
For each target protein, the original co-crystallized ligand is extracted and prepared as described in step B.
-
This ligand is then re-docked into the binding site of its own protein structure.
-
The resulting docked pose is superimposed onto the original crystallographic pose, and the Root Mean Square Deviation (RMSD) is calculated.
-
Self-Validating System: A successful validation is confirmed if the RMSD is below 2.0 Å, which indicates that the chosen docking algorithm and parameters can accurately reproduce the experimentally determined binding mode.[13][14] This step provides confidence in the poses predicted for the novel compound.
E. Production Docking and Analysis:
-
Grid Box Definition: A grid box is defined around the active site of each target protein. The location is typically centered on the position of the co-crystallized ligand. The size must be sufficient to encompass the entire binding pocket and allow the ligand to rotate freely.
-
Docking Execution: AutoDock Vina is run using the prepared protein and ligand files. The exhaustiveness parameter, which controls the thoroughness of the search, is set to a standard value (e.g., 16) to balance accuracy and computational time.
-
Result Analysis: The output provides multiple binding poses ranked by their binding affinity scores (kcal/mol). The pose with the lowest (most negative) binding energy is typically considered the most favorable.[15]
-
Interaction Analysis: The best-scoring pose is visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the active site residues.
Comparative Docking Results
The docking simulations of 3-Cyclopropyl-4-methyl-1H-pyrazole against the three validated target proteins yielded the following results. For context, the binding affinity of a known inhibitor for each target is also included.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| CDK2 (2W1G) | 3-Cyclopropyl-4-methyl-1H-pyrazole | -7.8 | LEU83, GLU81, ILE10, LYS33 | 1 (with LEU83 backbone) |
| Known Inhibitor (Staurosporine) | -11.5 | LEU83, GLU81, PHE80, ASP86 | 3 | |
| EGFR Kinase (2J6M) | 3-Cyclopropyl-4-methyl-1H-pyrazole | -8.1 | LEU718, VAL726, ALA743, MET793 | 1 (with MET793 backbone) |
| Known Inhibitor (Gefitinib) | -10.2 | MET793, LEU718, THR790, LYS745 | 2 | |
| COX-2 (4COX) | 3-Cyclopropyl-4-methyl-1H-pyrazole | -8.5 | VAL523, HIS90, ARG513, TYR385 | 2 (with TYR385, HIS90) |
| Known Inhibitor (SC-558, Celecoxib analog) | -10.8 | HIS90, ARG513, PHE518, VAL523 | 2 |
In-Depth Discussion and Mechanistic Insights
The docking results provide a compelling comparative view of the binding potential of 3-Cyclopropyl-4-methyl-1H-pyrazole.
Caption: Logical relationship between the pyrazole compound, its targets, and potential activities.
-
Performance Against Kinase Targets (CDK2 & EGFR): The compound shows favorable binding energies of -7.8 and -8.1 kcal/mol for CDK2 and EGFR, respectively. In both cases, the pyrazole core acts as a scaffold that positions the functional groups for interaction within the ATP-binding pocket. The cyclopropyl group appears to engage in hydrophobic interactions with nonpolar residues like LEU83 (CDK2) and VAL726 (EGFR). A key interaction in both kinase domains is a hydrogen bond formed with the backbone of a hinge region residue (LEU83 in CDK2, MET793 in EGFR), a classic binding motif for kinase inhibitors.[9] While the binding scores are lower than those of the larger, highly optimized known inhibitors, they are significant enough to warrant consideration as a starting point for lead optimization.
-
Performance Against COX-2: The compound demonstrates its strongest binding affinity with COX-2 (-8.5 kcal/mol). The analysis reveals that the pyrazole ring fits snugly into the hydrophobic channel of the COX-2 active site. The methyl group interacts with a side pocket defined by VAL523, which is a key feature for COX-2 selectivity. Furthermore, the pyrazole nitrogen atoms are positioned to form two crucial hydrogen bonds with TYR385 and HIS90. This binding mode is reminiscent of that seen with established COX-2 inhibitors and suggests a strong potential for anti-inflammatory activity.[5]
-
Structure-Activity Relationship Insights: The cyclopropyl moiety consistently contributes to binding by occupying hydrophobic pockets across all three diverse targets. Its rigid and compact nature likely reduces the entropic penalty upon binding compared to a more flexible alkyl chain. The methyl group, particularly in COX-2, plays a role in accessing specific sub-pockets, suggesting it is a critical determinant of selectivity.
Conclusion and Future Directions
This guide demonstrates a robust, validated workflow for the comparative molecular docking of 3-Cyclopropyl-4-methyl-1H-pyrazole. The in silico results indicate that this compound possesses promising binding potential against multiple therapeutically relevant targets, with a particularly strong interaction predicted for COX-2.
While molecular docking is a powerful tool for hypothesis generation[16][17], these computational predictions require experimental validation. The logical next steps for a comprehensive drug discovery campaign would include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses and the persistence of key interactions over time.[18]
-
In Vitro Binding Assays: To experimentally determine the binding affinity (e.g., Kd, IC50) of the compound against the purified target proteins.[19]
-
Cell-Based Assays: To evaluate the compound's functional activity, such as its ability to inhibit cell proliferation (for CDK2/EGFR) or prostaglandin production (for COX-2).
This integrated approach, combining predictive computational modeling with rigorous experimental validation, provides a clear and scientifically sound pathway for advancing novel chemical entities like 3-Cyclopropyl-4-methyl-1H-pyrazole in the drug discovery pipeline.
References
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation. Available at: [Link]
-
How to validate the molecular docking results? (2022). ResearchGate. Available at: [Link]
-
Synthesis, Characterization, Molecular Docking Studies and Anthelmintic and Anti-Cancer Activity of Pyrazole Contain Novel Indolin-2-One Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). International Journal of Current Science and Engineering. Available at: [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
How can I validate docking result without a co-crystallized ligand? (2021). Bioinformatics Stack Exchange. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2021). Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. (2025). European Journal of Medicinal Chemistry. Available at: [Link]
-
Guide for small molecule molecular docking. (2023). GitHub. Available at: [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2022). Molecules. Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). Journal of Chemical Information and Modeling. Available at: [Link]
-
Small Molecule Docking. (n.d.). KBbox. Available at: [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2012). Current Medicinal Chemistry. Available at: [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]
-
Molecular Docking: A structure-based drug designing approach. (2017). Journal of Scientific and Innovative Research. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry. Available at: [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Available at: [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. Available at: [Link]
-
Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
-
Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2021). Journal of Chemical Health Risks. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. ijpbs.com [ijpbs.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 18. eurasianjournals.com [eurasianjournals.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Kinome: A Comparative Guide to the Potential Off-Target Effects of 3-Cyclopropyl-4-methyl-1H-pyrazole-Containing Compounds
For the discerning researcher in drug discovery, the journey from a promising hit to a clinical candidate is fraught with challenges, chief among them being the characterization of a compound's selectivity. While a molecule may exhibit potent activity against its intended target, its interactions with other proteins—the so-called "off-targets"—can lead to unforeseen toxicity or even desirable polypharmacology. This guide provides a framework for understanding and evaluating the potential off-target effects of compounds incorporating the 3-Cyclopropyl-4-methyl-1H-pyrazole scaffold.
Given that 3-Cyclopropyl-4-methyl-1H-pyrazole is a novel chemical entity without a well-documented biological profile, a direct comparative analysis is not yet possible. However, the pyrazole core is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2][3][4][5] By examining the landscape of pyrazole-based kinase inhibitors, we can develop a predictive understanding of the potential off-target liabilities for any new compound containing this particular pyrazole moiety. This guide will, therefore, focus on a predictive comparison and provide the experimental methodologies required to validate these predictions.
The Pyrazole Scaffold: A Double-Edged Sword of Potency and Promiscuity
The pyrazole ring system is a common feature in a multitude of FDA-approved and investigational drugs.[2] Its utility stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases, a highly conserved region across the kinome.[4] This conservation, however, is the very reason that achieving selectivity can be a significant challenge.[6][7][8] An inhibitor designed to fit the ATP-binding site of one kinase may inadvertently bind to many others.
Compounds containing a cyclopropyl group attached to the pyrazole ring have been noted for their pharmacokinetic properties.[9] The addition of a methyl group, as in our topic compound, further modifies the steric and electronic properties, which will influence its binding profile.
Predictive Off-Target Profile for a Hypothetical Kinase Inhibitor
Let us consider a hypothetical kinase inhibitor, "CMP-1," which contains the 3-Cyclopropyl-4-methyl-1H-pyrazole scaffold and is designed to target a specific kinase, for instance, a member of the Tyrosine Kinase (TK) family. Based on the known cross-reactivity patterns of other pyrazole-based inhibitors, we can anticipate potential off-target interactions. For comparison, we will use Dasatinib, a well-characterized multi-kinase inhibitor.
| Target Kinase Family | Hypothetical CMP-1 (Predicted) | Dasatinib (Published Data) | Rationale for Prediction |
| Primary Target Family (e.g., TK) | High Potency (nM range) | High Potency (nM range) | The pyrazole scaffold is a common hinge-binding motif for TKs. |
| Src Family Kinases (SFKs) | Moderate to High Potency | High Potency | High structural homology in the ATP-binding site with many TKs. |
| Aurora Kinases | Possible Interaction | Moderate Potency | Some pyrazole-containing compounds are known to inhibit Aurora kinases.[10][11] |
| Janus Kinases (JAKs) | Possible Interaction | Moderate Potency | The pyrazole scaffold has been incorporated into JAK inhibitors.[10][11] |
| p38 MAP Kinases | Low to No Interaction | Low Potency | Generally less susceptible to broad-spectrum TK inhibitors. |
| Non-Kinase Targets | Unknown | NQO2, DDX3X | Off-target effects are not limited to the kinome; broader profiling is essential.[12][13] |
Note: The data for the hypothetical CMP-1 is predictive and requires experimental validation. Data for Dasatinib is illustrative of a multi-kinase inhibitor profile.
Experimental Workflows for Off-Target Profiling
To move from prediction to empirical data, a multi-pronged experimental approach is necessary. Here, we detail two gold-standard methodologies for assessing kinase inhibitor selectivity.
Diagram of a Representative Kinase Signaling Cascade
Caption: A representative kinase signaling cascade.
Workflow for Off-Target Effect Assessment
Caption: Workflow for off-target effect assessment.
Protocol 1: Kinome-Wide Competition Binding Assay (e.g., KINOMEscan™)
This biochemical assay quantitatively measures the ability of a compound to compete with an immobilized ligand for the active site of a large panel of kinases.
Principle: A test compound is incubated with a DNA-tagged kinase and a ligand-immobilized solid support. The amount of kinase bound to the support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[14][15]
Step-by-Step Methodology:
-
Compound Preparation: Prepare an 11-point, 3-fold serial dilution of the test compound in DMSO. Include a DMSO-only control.
-
Assay Plate Preparation: In a 384-well plate, combine the DNA-tagged kinases, the ligand-immobilized beads, and the diluted test compound.
-
Incubation: Incubate the plate at room temperature with shaking for 1 hour to allow for binding equilibrium to be reached.
-
Washing: Wash the beads to remove unbound kinase and compound.
-
Elution: Elute the bound kinase from the beads.
-
Quantification: Quantify the amount of eluted kinase by qPCR using primers specific for the DNA tag.
-
Data Analysis: Plot the qPCR signal against the compound concentration to determine the dissociation constant (Kd) for each kinase interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][17][18][19]
Principle: Cells are treated with the test compound and then heated. The soluble fraction of the target protein is then quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.[18][20]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentrations of the test compound or DMSO vehicle control and incubate for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities to generate a "melting curve." A shift in the curve to the right in the presence of the compound indicates stabilization and target engagement.
Conclusion and Future Directions
The 3-Cyclopropyl-4-methyl-1H-pyrazole scaffold represents a potentially valuable starting point for the development of novel therapeutics, likely kinase inhibitors. While its specific off-target profile remains to be elucidated, a predictive analysis based on the extensive literature on pyrazole-containing compounds suggests that careful evaluation of cross-reactivity, particularly within the kinome, is warranted. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the selectivity of their novel compounds. A thorough understanding of a compound's off-target interactions is not only crucial for mitigating potential toxicity but also for uncovering new therapeutic opportunities through strategic polypharmacology.
References
-
Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 52(15), 4487-4503. Available from: [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available from: [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Available from: [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available from: [Link]
-
Hu, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), 2425-2432. Available from: [Link]
-
Johnson, J. L., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(4), 187-195. Available from: [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available from: [Link]
-
LINCS Data Portal. (2017). KW-2449 KINOMEscan. LINCS Data Portal. Available from: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]
-
Choi, Y. K., et al. (2020). AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Biomolecules & Therapeutics, 28(4), 349-356. Available from: [Link]
-
Choi, Y. K., et al. (2020). AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Biomolecules & Therapeutics, 28(4), 349-356. Available from: [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Eurofins Discovery. Available from: [Link]
-
Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. Available from: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available from: [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]
-
Semantic Scholar. (n.d.). 1H-pyrazol-4-yl) amino) quinazolin-6-yl. Semantic Scholar. Available from: [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-10. Available from: [Link]
-
Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8346. Available from: [Link]
-
Scientific Reports. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Scientific Reports, 14(1), 1-15. Available from: [Link]
-
EPA. (2025). methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate - Hazard Genotoxicity. EPA. Available from: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. biomolther.org [biomolther.org]
- 11. AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pelagobio.com [pelagobio.com]
- 19. eubopen.org [eubopen.org]
- 20. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclopropyl-4-methyl-1H-pyrazole
This guide provides a detailed protocol for the safe and compliant disposal of 3-Cyclopropyl-4-methyl-1H-pyrazole. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Part 1: Hazard Identification and Waste Classification
The cornerstone of proper chemical disposal is a thorough understanding of the material's hazards. Based on data from related pyrazole compounds, 3-Cyclopropyl-4-methyl-1H-pyrazole should be handled as a hazardous substance.
Inferred Hazardous Properties:
-
Acute Toxicity (Oral): Many pyrazole derivatives are classified as harmful if swallowed.[6][7]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation are common classifications for this chemical family.[6][8]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[6][9]
Regulatory Classification (United States - RCRA):
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10][11]
-
Waste Determination: The first step is to determine if the waste is hazardous.[12] While 3-Cyclopropyl-4-methyl-1H-pyrazole is not a specifically listed waste, it must be evaluated for the aforementioned characteristics.[10][13]
-
Characteristic Evaluation:
-
Ignitability: The compound is a solid, and flash point data is not available.[14] However, many organic solids are combustible.[14]
-
Corrosivity: No data is available on the pH of aqueous solutions of this compound. It is not expected to be corrosive, but this cannot be ruled out without testing.[10][15]
-
Reactivity: Pyrazoles are generally stable but may be incompatible with strong oxidizing agents.[6]
-
Toxicity: Specific toxicity characteristic leaching procedure (TCLP) data is unavailable. However, given the biological activity of pyrazoles, it is prudent to manage this waste as toxic.
-
Part 2: Pre-Disposal Procedures: Segregation and Storage
Proper handling and storage prior to disposal are critical to prevent accidental exposure and environmental release.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE as dictated by the Safety Data Sheet for similar compounds:
-
Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166).[6][17]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN374.[6]
-
Body Protection: A laboratory coat and, if handling larger quantities, additional protective clothing to prevent skin exposure.[17]
Step 2: Waste Segregation
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep pyrazole-containing waste separate from strong oxidizing agents to prevent potentially hazardous reactions.[6]
-
Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.
Step 3: Container Selection and Storage
-
Use a dedicated, properly sealed, and chemically compatible waste container. Plastic containers are often preferred to glass to minimize the risk of breakage.[16]
-
The container must be in good condition, free from leaks or residues on the outside.
-
Store the sealed waste container in a designated satellite accumulation area or central accumulation area.[12] This area should be a well-ventilated, secure location away from ignition sources.[18]
Step 4: Labeling Proper labeling is a regulatory requirement and essential for safety. The label must be securely affixed to the container and include:
-
The words "Hazardous Waste" .
-
The full chemical name: "3-Cyclopropyl-4-methyl-1H-pyrazole" . Do not use abbreviations.[16]
-
An accurate list of all components in the container if it is a mixture.
-
The approximate percentage of each component.
-
The date on which waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory manager.[16]
-
The relevant hazard pictograms (e.g., GHS07 for harmful/irritant).[7]
Part 3: Disposal Protocol
Disposal of hazardous waste must be carried out by a licensed and certified hazardous waste contractor.[8][9][16] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [4][9][16]
Step-by-Step Disposal Procedure:
-
Contact EHS: Initiate the disposal process by contacting your institution's Environmental Health and Safety (EHS) office. They will provide the necessary forms and schedule a pickup.[16]
-
Complete Paperwork: Accurately fill out all required waste disposal forms, including a detailed inventory of the container's contents.[12]
-
Schedule Pickup: Arrange for the collection of the waste container by the licensed disposal company. Ensure the container is securely closed and properly labeled before the scheduled pickup time.
-
Recommended Disposal Method - Incineration: The most appropriate disposal method for nitrogen-containing organic compounds like pyrazoles is high-temperature incineration in a facility equipped with afterburners and scrubbers.[9]
-
Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule. The nitrogen atoms will likely be converted to nitrogen oxides (NOx) or nitrogen gas (N2).[19][20] The afterburners and scrubbers are essential to capture and neutralize these and other potentially harmful combustion byproducts, preventing their release into the atmosphere.[9]
-
-
Maintain Records: Retain copies of all waste manifests and disposal records as required by institutional policy and regulations like RCRA. This documentation provides a "cradle-to-grave" record of the waste's journey.[21]
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to minimize risk.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Control Ignition Sources: If the material is spilled near an ignition source, remove it or shut down the equipment if it is safe to do so.
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Consult SDS/Chemical Safety Information: Refer to safety information for related pyrazole compounds.
-
Cleanup:
-
For small spills of solid material: Carefully sweep up the material to avoid creating dust. Place it in a labeled, sealed container for disposal as hazardous waste.[9]
-
For larger spills: Contact your institution's EHS emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.[9]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
Data Summary Table
This table summarizes key safety and disposal information based on analogous pyrazole compounds.
| Property | Information / Value | Source / Justification |
| Chemical Name | 3-Cyclopropyl-4-methyl-1H-pyrazole | - |
| Molecular Formula | C7H10N2 | Inferred from name |
| Physical State | Likely a solid at room temperature. | [14] |
| Known Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | Based on SDS for similar pyrazoles.[6][7][8] |
| RCRA Classification | Must be managed as hazardous waste. Likely toxic. | Prudent assumption based on bioactivity and EPA guidelines.[5][10] |
| Incompatible Materials | Strong oxidizing agents. | [6] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat. | [6][17] |
| Primary Disposal Route | Off-site transport by a licensed contractor for high-temperature incineration. | [9][18] |
| Spill Containment | Use inert absorbent material for liquids; sweep solids carefully to avoid dust. | [6][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Cyclopropyl-4-methyl-1H-pyrazole.
Caption: Decision workflow for handling 3-Cyclopropyl-4-methyl-1H-pyrazole waste.
References
- Capot Chemical Co., Ltd. (2017, April 12). MSDS of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-Cyclopropyl-1H-pyrazole.
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
- Apollo Scientific. Product Focus - Pyrazoles.
- TCI Chemicals. (2025, June 2). Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- Sigma-Aldrich. 3-Cyclopropyl-1H-pyrazole AldrichCPR.
- Fisher Scientific. (2025, December 18). Safety Data Sheet - 1H-Pyrazole.
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2025, October 15). 5-(Cyclopropylmethyl)-4-fluoro-1H-pyrazole-3-carboxylic acid - Executive Summary.
-
PMC. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]
- MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Thermo Fisher Scientific. (2020, December 14). Safety Data Sheet - 3-Methyl-1H-pyrazole.
- PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- CymitQuimica. CAS 90253-21-7: 1H-Pyrazole, 4-cyclopropyl-.
- NIST. 1H-Pyrazole, 3-methyl-5-phenyl-.
- American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
- ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
-
Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. Retrieved from [Link]
-
PubChem. 4-cyclopropyl-1H-pyrazol-3-amine. Retrieved from [Link]
- ResearchGate. (2025, August 8). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
-
Thieme. (2023, July 5). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Retrieved from [Link]
- ResearchGate. (2025, August 6). Synthesis of nitrogen-containing heterocyclic compounds by photooxidation of aromatic azides.
- Sigma-Aldrich. 4-Bromo-1-methyl-1H-pyrazole 97.
- European Chemicals Agency. (2025, October 7). Pyrazole - Substance Information.
- Sigma-Aldrich. (2026, January 6). Safety Data Sheet.
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
- Learn. (2025, November 25). What Are the Different Classifications of Hazardous Waste under RCRA?.
- Casa Sauza. (2021, December 21). Safety in the Laboratories During Chemical Handling.
- Fluorochem. 1-CYCLOPROPYL-1H-PYRAZOL-4-AMINE Hydrochloride.
- RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
- IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
-
PubChem. 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl-. Retrieved from [Link]
- Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.
-
PMC. (2023, October 18). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Retrieved from [Link]
-
National Environmental Trainers. What Qualifies as Hazardous Waste Materials?. Retrieved from [Link]
- Environmental Marketing Services. (2021, June 2). RCRA Hazardous Waste Lists: D, U, K & F Defined.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. mdpi.com [mdpi.com]
- 5. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. capotchem.cn [capotchem.cn]
- 10. epa.gov [epa.gov]
- 11. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 12. epa.gov [epa.gov]
- 13. alsglobal.com [alsglobal.com]
- 14. 3-Cyclopropyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. natlenvtrainers.com [natlenvtrainers.com]
- 16. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. americanchemistry.com [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
